The Core Mechanism of Attophos: A High-Sensitivity Fluorescent Substrate for Alkaline Phosphatase
The Core Mechanism of Attophos: A High-Sensitivity Fluorescent Substrate for Alkaline Phosphatase
For Immediate Release
In the landscape of enzyme-linked immunosorbent assays (ELISAs) and other sensitive detection methods, the choice of substrate is paramount to achieving low detection limits and a high signal-to-noise ratio. The Attophos® AP Fluorescent Substrate System offers a robust solution for the detection of alkaline phosphatase (AP) down to the attomole (10⁻¹⁸ mole) level.[1][2] This technical guide provides an in-depth exploration of the core mechanism of the Attophos substrate, detailed experimental protocols, and quantitative data to support its application by researchers, scientists, and drug development professionals.
The Enzymatic Reaction and Fluorogenic Signal Generation
The fundamental principle of the Attophos system lies in the enzymatic conversion of a non-fluorescent substrate into a highly fluorescent product. The substrate, 2´-[2-benzothiazoyl]-6´-hydroxybenzothiazole phosphate (BBTP), is hydrolyzed by alkaline phosphatase.[3][4][5] This reaction cleaves the phosphate group from BBTP, yielding inorganic phosphate (Pi) and the alcohol product, 2´-[2-benzothiazoyl]-6´-hydroxybenzothiazole (BBT).[3][4][5]
Upon its formation, BBT exhibits significantly enhanced fluorescence properties compared to the parent substrate.[3][4][5][6] This includes a marked increase in quantum efficiency and a shift of its excitation and emission spectra further into the visible region.[3][4][5][6] This enzymatic generation of a fluorescent signal forms the basis for the quantitative measurement of alkaline phosphatase activity.
Quantitative Spectroscopic and Kinetic Data
A key advantage of the Attophos system is its large Stokes' shift, which is the difference between the maximum excitation and emission wavelengths.[3][6][7][8][9][10] This characteristic, typically around 120 nm, minimizes background fluorescence and enhances detection sensitivity.[3][6][8][9][10]
| Parameter | Value | Reference |
| Excitation Wavelength (Optimal) | 430 - 440 nm | [3][7] |
| Emission Wavelength (Optimal) | 550 - 560 nm | [3][7] |
| Stokes' Shift | ~120 nm | [3][6][8][9][10] |
| Limit of Detection | As low as 10⁻¹⁹ moles of AP | [7] |
| Enzyme Turnover Rate | >90,000 molecules/minute/AP molecule | [1] |
| Michaelis Constant (Km) | 0.3 mM | [1] |
Detailed Experimental Protocol: ELISA Application
The following protocol outlines a general procedure for the use of the Attophos Substrate System in a fluorescent ELISA. Optimization may be required depending on the specific assay conditions.
Materials:
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Attophos® Substrate
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Attophos® Buffer (2.4M DEA, 0.057mM MgCl₂, pH 10)[3]
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Microplate (black or transparent)
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Fluorometer
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Alkaline phosphatase-conjugated secondary antibody
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Wash buffers (e.g., PBS with Tween-20)
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Blocking buffer
Procedure:
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Reagent Preparation:
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ELISA Procedure:
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Perform the standard steps of your ELISA, including coating the plate with antigen, blocking, and incubation with primary and AP-conjugated secondary antibodies, with appropriate washing steps in between.
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Substrate Incubation:
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Signal Measurement:
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Data Analysis:
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The fluorescence intensity is directly proportional to the amount of alkaline phosphatase present, and therefore, the amount of target analyte in the sample. The reaction exhibits linear kinetics over a wide range of AP concentrations.[7]
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Conclusion
The Attophos substrate system provides a highly sensitive and reliable method for the detection of alkaline phosphatase in a variety of applications. Its core mechanism, based on the enzymatic generation of a highly fluorescent product with a large Stokes' shift, results in an excellent signal-to-noise ratio and extremely low detection limits. The straightforward protocols and robust performance make it an invaluable tool for researchers and professionals in drug development and other scientific fields requiring precise and sensitive quantification.
References
- 1. promega.com [promega.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. promega.com [promega.com]
- 4. AttoPhos® AP Fluorescent Substrate System Protocol [worldwide.promega.com]
- 5. AttoPhos® Substrate [promega.jp]
- 6. AttoPhos® AP Fluorescent Substrate System Protocol [promega.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Promega AttoPhos™ AP Fluorescent Substrate | Fisher Scientific [fishersci.ca]
- 9. AttoPhos® AP Fluorescent Substrate System [promega.jp]
- 10. AttoPhos® AP Fluorescent Substrate System [worldwide.promega.com]
- 11. Direct ELISA using fluorescent substrate protocol | Abcam [abcam.com]
